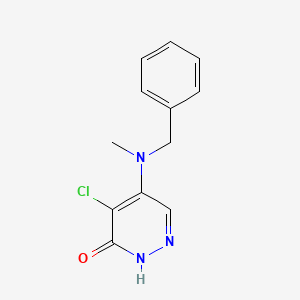

5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one

CAS No.: 185224-46-8

Cat. No.: VC12029108

Molecular Formula: C12H12ClN3O

Molecular Weight: 249.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 185224-46-8 |

|---|---|

| Molecular Formula | C12H12ClN3O |

| Molecular Weight | 249.69 g/mol |

| IUPAC Name | 4-[benzyl(methyl)amino]-5-chloro-1H-pyridazin-6-one |

| Standard InChI | InChI=1S/C12H12ClN3O/c1-16(8-9-5-3-2-4-6-9)10-7-14-15-12(17)11(10)13/h2-7H,8H2,1H3,(H,15,17) |

| Standard InChI Key | JQECMRFNANDQCP-UHFFFAOYSA-N |

| SMILES | CN(CC1=CC=CC=C1)C2=C(C(=O)NN=C2)Cl |

| Canonical SMILES | CN(CC1=CC=CC=C1)C2=C(C(=O)NN=C2)Cl |

Introduction

Structural and Chemical Characterization

Molecular Architecture

5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one features a pyridazinone core (a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 3). Key substituents include:

-

Chlorine atom at position 4, enhancing electrophilicity and influencing intermolecular interactions .

-

Benzyl(methyl)amino group at position 5, contributing steric bulk and potential hydrogen-bonding capabilities.

The molecular formula is C₁₂H₁₂ClN₃O, with a calculated molecular weight of 249.70 g/mol. Comparatively, the simpler analog 5-chloropyridazin-3(2H)-one has a molecular weight of 130.53 g/mol , highlighting the added complexity from the benzyl(methyl)amino substituent.

Physicochemical Properties

While direct experimental data for this compound remains unpublished, inferences from analogous structures suggest:

-

Density: ~1.45–1.60 g/cm³, consistent with aromatic heterocycles .

-

Boiling Point: Estimated >300°C due to high polarity and aromaticity .

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

A comparative analysis with 2-benzyl-4-(benzylamino)-5-chloropyridazin-3(2H)-one (MW: 325.79 g/mol) reveals that alkyl/aryl amino substituents significantly alter hydrophobicity and molecular interactions.

Synthetic Methodologies

Retrosynthetic Strategy

The synthesis of 5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one likely proceeds via:

-

Core Formation: Cyclocondensation of 1,4-diketones with hydrazine derivatives to yield the pyridazinone ring .

-

Chlorination: Electrophilic aromatic substitution at position 4 using POCl₃ or Cl₂ gas .

-

Amination: Nucleophilic substitution at position 5 with N-benzyl-N-methylamine under catalytic conditions.

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring monosubstitution at position 5, avoiding competing reactions at position 6.

-

Protection-Deprotection: Managing functional group compatibility, particularly if hydroxyl or amine groups are present in intermediates .

Crystallographic and Spectroscopic Insights

X-Ray Diffraction Analysis

While no crystal structure for 5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one is available, analogous compounds (e.g., N-(5-(2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)-2-methoxyphenyl)acetamide) crystallize in orthorhombic systems with unit cell parameters a = 15.3543 Å, b = 14.7958 Å, c = 25.496 Å . Such data underscore the importance of substituent arrangement in packing efficiency.

Spectroscopic Signatures

-

IR Spectroscopy: Expected peaks include ν(C=O) ~1680 cm⁻¹ and ν(N-H) ~3300 cm⁻¹ .

-

NMR: ¹H NMR would show aromatic protons (δ 7.2–8.0 ppm), benzyl CH₂ (δ 3.5–4.0 ppm), and N-methyl (δ 2.8–3.2 ppm).

Applications and Industrial Relevance

Medicinal Chemistry

The compound’s structural features align with pharmacophores for kinase inhibitors and antimicrobial agents. Its benzyl group may improve blood-brain barrier permeability, making it a candidate for CNS-targeted therapies.

Agrochemical Development

Chlorinated pyridazinones are precursors in herbicide synthesis (e.g., chloridazon). Introducing amino groups could modulate soil persistence and target selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume